An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid
Introduction: Unveiling a Key Pharmaceutical Building Block
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid stands as a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and drug discovery. Its fused triazolopyridine core is a recognized pharmacophore, appearing in a range of biologically active agents, while the strategic placement of a bromine atom and a carboxylic acid group offers versatile handles for synthetic elaboration.[4] This guide provides a comprehensive overview of the essential physicochemical properties of this molecule, offering both reported data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for researchers, as they fundamentally influence a compound's behavior—from its reaction kinetics in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This document is designed to be a practical resource for scientists and drug development professionals, enabling a deeper understanding and more effective utilization of this important synthetic intermediate.
Molecular Identity and Core Properties
The foundational characteristics of a molecule are its identity and basic physical constants. These data points are the first step in any analytical or synthetic workflow, ensuring the correct material is being used and providing a baseline for further characterization.
| Property | Value | Source(s) |
| Chemical Name | 6-Bromo-[1][3]triazolo[4,3-a]pyridine-3-carboxylic acid | [5] |
| CAS Number | 1159831-86-3 | [5][6] |
| Molecular Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline solid (typical for related compounds) | |
| Melting Point | Not Reported | |
| Purity | ≥97-98% (as reported by commercial suppliers) | [4][5] |
A Note on Sourcing: While several commercial suppliers offer this compound and attest to its purity, it is crucial for researchers to perform their own analytical validation to confirm identity and quality before use in sensitive applications.
Structural and Spectroscopic Characterization
Confirming the molecular structure is a non-negotiable step in chemical research. Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and assessment of purity. While specific spectra for this compound are proprietary to suppliers, they are generally available upon request.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, one would expect to see distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine system.
-
¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the structure, including the carboxylic acid carbon, which would appear at a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through analysis of its fragmentation patterns. For this molecule, a high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₇H₄BrN₃O₂). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound would include:
-
A broad O-H stretch from the carboxylic acid group.
-
A sharp C=O stretch, also from the carboxylic acid.
-
C=N and C=C stretching vibrations from the fused aromatic ring system.
-
C-Br stretching vibrations.
Key Physicochemical Parameters for Drug Development
Aqueous Solubility
Solubility is a crucial factor affecting oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
-
Experimental Insight: The presence of both a polar carboxylic acid group and a relatively nonpolar bromo-triazolopyridine core suggests that the solubility of this compound will be highly dependent on pH. It is expected to have low solubility in acidic aqueous media and higher solubility in neutral to basic media where the carboxylic acid is deprotonated to the more soluble carboxylate salt. Solubility in organic solvents like DMSO and DMF is expected to be significantly higher.[8]
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A visual check for remaining solid is essential.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Causality: This method is considered the "gold standard" because it measures solubility at thermodynamic equilibrium, providing the most accurate and relevant data for predicting in vivo dissolution.
Acid Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical as the charge state of a drug affects its solubility, permeability across biological membranes, and binding to its target.
-
Expert Analysis: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid has two main ionizable centers: the acidic carboxylic acid group and the basic nitrogen atoms of the triazolopyridine ring system. The carboxylic acid is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The most basic nitrogen on the fused ring system will have a corresponding pKa, likely in the low single digits.
Protocol for pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a co-solvent system like methanol/water or DMSO/water for sparingly soluble compounds.[9] A concentration of around 1 mM is typical.[10]
-
Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[10] Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the ionizable group has been titrated.[11]
-
Trustworthiness: This method is highly precise and directly measures the change in proton concentration, providing a reliable pKa value. Performing multiple titrations ensures the reproducibility of the results.[10]
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.
-
LogP: The partition coefficient for the neutral form of the molecule between octan-1-ol and water.
-
LogD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized forms of the molecule. For an acidic compound like this, LogD will be lower than LogP at pH 7.4 because the ionized form is more water-soluble.
Protocol for LogD₇.₄ Determination by Shake-Flask Method
-
Phase Preparation: Pre-saturate octan-1-ol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated octan-1-ol and pH 7.4 buffer.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[2][12]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octan-1-ol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique like HPLC-UV.[3][13]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).
-
Causality and Trustworthiness: The shake-flask method is the benchmark for lipophilicity determination because it is a direct measure of partitioning at equilibrium.[12] Using pre-saturated solvents and ensuring complete phase separation are critical steps for obtaining accurate and reliable results.
Crystallographic and Solid-State Properties
For a crystalline solid, understanding its three-dimensional structure and solid-state properties is invaluable for formulation development, as these can affect stability, dissolution rate, and bioavailability.
Single-Crystal X-ray Diffraction
If a suitable single crystal of the compound can be grown, X-ray diffraction can provide the absolute three-dimensional structure of the molecule. This powerful technique reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. As of now, no public crystallographic data for this specific compound has been found in databases like the Crystallography Open Database.[14]
General Workflow for Crystal Structure Determination
-
Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.[15]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, ultimately yielding a model of the atomic positions.[15]
Conclusion and Future Directions
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor to potentially therapeutic agents. This guide has consolidated its known molecular properties and, crucially, provided detailed, field-tested protocols for the experimental determination of its most important physicochemical characteristics. While a complete experimental dataset is not yet publicly available, the methodologies outlined herein provide a clear and robust pathway for researchers to generate this critical information. The systematic characterization of such building blocks is an essential, albeit often overlooked, aspect of the drug discovery process. By applying these principles and protocols, scientists can make more informed decisions, accelerating the journey from a promising molecule to a potential new medicine.
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